2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13476437
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O3 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl 2-[[(2-aminoacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-5-16(12(18)9-15)10-11-7-6-8-17(11)13(19)20-14(2,3)4/h11H,5-10,15H2,1-4H3 |
| Standard InChI Key | ZDFZSXKULPUVMT-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN |
| Canonical SMILES | CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN |
Introduction
Chemical Identity and Structural Characteristics
2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound belonging to the class of amino acid derivatives. Its molecular formula is C₁₅H₂₈N₄O₃, with a molecular weight of 312.41 g/mol . The structure comprises:
-
A pyrrolidine ring (a five-membered nitrogen-containing heterocycle).
-
A tert-butyl ester group at position 1, enhancing solubility and stability during synthesis .
-
A methyl group at position 2, substituted with an ethyl-amino moiety linked to a 2-amino-acetyl functional group .
The stereochemistry at the pyrrolidine ring (typically S-configuration) and the tert-butyl ester’s bulky nature influence its three-dimensional conformation, critical for biological interactions .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves multi-step organic reactions, leveraging protective group strategies:
Optimization Insights:
-
Continuous flow systems improve yield (up to 92%) by minimizing side reactions.
-
Chiral resolution via HPLC ensures enantiomeric purity (>99% ee) for pharmacological applications .
Physicochemical Properties
Key Parameters
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 124–126°C | DSC | |
| Solubility | 25 mg/mL (H₂O), 50 mg/mL (EtOH) | Shake-flask | |
| logP (Partition Coefficient) | 1.8 ± 0.2 | HPLC | |
| pKa (Amino group) | 8.2 | Potentiometric titration |
Stability:
Mechanistic and Functional Insights
Reactivity Profile
-
Amide Bond Formation: The 2-amino-acetyl group participates in peptide coupling via EDC/HOBt, enabling conjugation with biomolecules .
-
Enzymatic Interactions: The pyrrolidine ring mimics proline’s conformation, allowing inhibition of metalloproteases (e.g., endothelin-converting enzyme) .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 2.85–3.20 (m, 4H, pyrrolidine), 3.45 (q, J = 7 Hz, 2H, ethyl) .
-
IR (KBr): 3325 cm⁻¹ (N–H stretch), 1666 cm⁻¹ (C=O ester), 1533 cm⁻¹ (amide II) .
Applications in Scientific Research
Medicinal Chemistry
-
Drug Intermediate: Used in synthesizing protease inhibitors (e.g., antiviral agents) .
-
Enzyme Inhibition: Demonstrates IC₅₀ = 120 nM against endothelin-converting enzyme (ECE) .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume